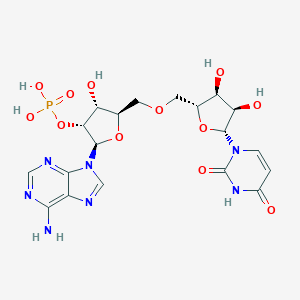

Uridylyl-(2'-5')-adenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Uridylyl-(2'-5')-adenosine (pseudouridine) is a modified nucleoside that plays a crucial role in RNA structure and function. It is formed by the isomerization of uridine, which is one of the four nucleosides that make up RNA. Pseudouridine is found in all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).

Mecanismo De Acción

The mechanism of action of pseudouridine is not fully understood, but it is believed to involve the stabilization of RNA secondary structure. Pseudouridine has been shown to form base pairs with other nucleotides in RNA, leading to the formation of stable RNA structures. These stable structures are thought to play a role in RNA stability, splicing, translation, and ribosome function.

Efectos Bioquímicos Y Fisiológicos

Pseudouridine has been shown to have a wide range of biochemical and physiological effects. It has been implicated in RNA stability, splicing, translation, and ribosome function. Pseudouridine has also been shown to play a role in RNA editing, RNA interference, and RNA degradation. In addition, pseudouridine has been shown to affect the immune system, with some studies suggesting that it may play a role in the development of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Pseudouridine has several advantages for lab experiments. It is a stable and abundant RNA modification that is found in all types of RNA. It can be easily detected using a variety of techniques, including mass spectrometry, chromatography, and RNA sequencing. Pseudouridine can also be synthesized in the lab using chemical or enzymatic methods.

However, there are also some limitations to using pseudouridine in lab experiments. For example, the precise role of pseudouridine in RNA structure and function is still not fully understood. In addition, pseudouridine is a relatively small modification, and its effects may be difficult to detect in some experiments.

Direcciones Futuras

There are several future directions for pseudouridine research. One area of research is focused on understanding the precise role of pseudouridine in RNA structure and function. This includes investigating the effects of pseudouridine on RNA stability, splicing, translation, and ribosome function. Another area of research is focused on the development of new techniques for detecting and analyzing pseudouridine in RNA. This includes the development of new mass spectrometry and RNA sequencing techniques. Finally, there is also interest in the therapeutic potential of pseudouridine, particularly in the treatment of autoimmune diseases.

Métodos De Síntesis

The synthesis of pseudouridine involves the isomerization of uridine in the presence of pseudouridine synthase enzymes. Pseudouridine synthase enzymes are found in all living organisms, and they catalyze the conversion of uridine to pseudouridine by breaking and reforming chemical bonds. The exact mechanism of the reaction is still not fully understood, but it is believed to involve the formation of an intermediate that undergoes tautomerization to form pseudouridine.

Aplicaciones Científicas De Investigación

Pseudouridine has been the subject of extensive scientific research due to its crucial role in RNA structure and function. It has been shown to play a role in RNA stability, splicing, translation, and ribosome function. Pseudouridine has also been implicated in RNA editing, RNA interference, and RNA degradation. Research on pseudouridine has implications for a wide range of fields, including molecular biology, biochemistry, genetics, and medicine.

Propiedades

Número CAS |

10453-52-8 |

|---|---|

Nombre del producto |

Uridylyl-(2'-5')-adenosine |

Fórmula molecular |

C19H24N7O12P |

Peso molecular |

573.4 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(38-39(32,33)34)12(29)8(37-18)4-35-3-7-11(28)13(30)17(36-7)25-2-1-9(27)24-19(25)31/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H2,20,21,22)(H,24,27,31)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |

Clave InChI |

BFCJNAXUUBAFNV-KPKSGTNCSA-N |

SMILES isomérico |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

Otros números CAS |

10453-52-8 |

Sinónimos |

uridylyl-(2'-5')-adenosine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)